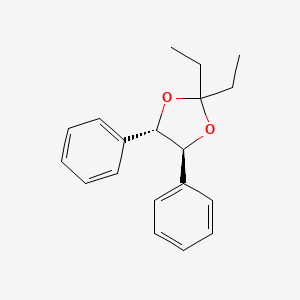
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This compound is characterized by its two ethyl groups and two phenyl groups attached to the dioxolane ring, making it a chiral molecule with specific stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diethyl ketone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Solvent: Dichloromethane or toluene
p-Toluenesulfonic acid or sulfuric acidTemperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and maximize yield.
化学反应分析
Types of Reactions
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the dioxolane to diols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of diketones
Reduction: Formation of diols
Substitution: Formation of halogenated derivatives
科学研究应用
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. As a chiral molecule, it can form enantioselective complexes with enzymes and receptors, influencing biochemical pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.
相似化合物的比较
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but containing sulfur atoms instead of oxygen.
(4S,5S)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A similar dioxolane with methyl groups instead of ethyl groups.
Uniqueness
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and interaction with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other dioxolanes.
属性
CAS 编号 |
193077-52-0 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C19H22O2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m0/s1 |
InChI 键 |
QBTZVFNINQOUJQ-ROUUACIJSA-N |
手性 SMILES |
CCC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
规范 SMILES |
CCC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



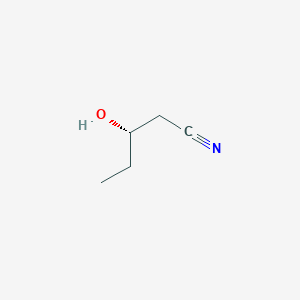

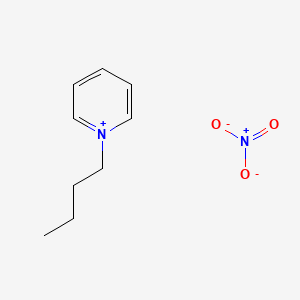
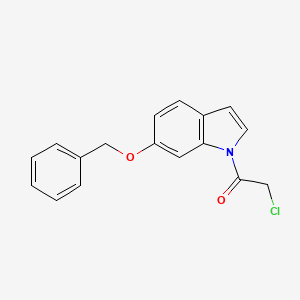
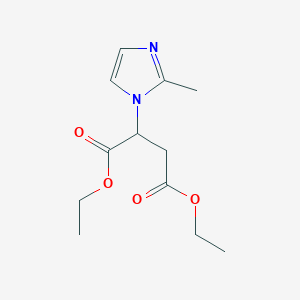

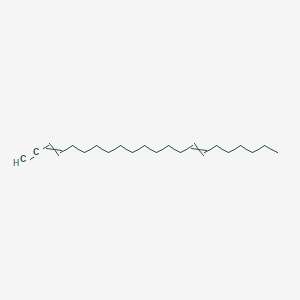

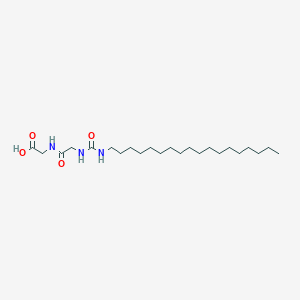
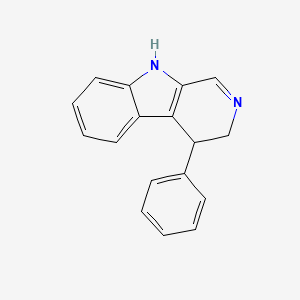
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
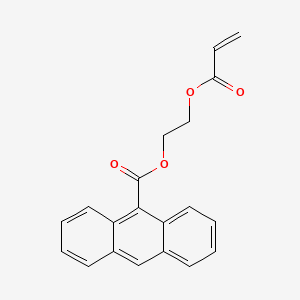
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
